![molecular formula C10H11N3O B13768038 N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide](/img/structure/B13768038.png)
N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole-1-carboxamide,N,N-dimethyl-(9CI) is a chemical compound with the molecular formula C11H13N3O and a molecular weight of 203.25 g/mol This compound belongs to the benzimidazole family, which is known for its diverse biological and pharmacological activities
Preparation Methods
The synthesis of 1H-Benzimidazole-1-carboxamide,N,N-dimethyl-(9CI) typically involves the reaction of benzimidazole with dimethylamine and a suitable carboxylating agent. One common method is the reaction of benzimidazole with dimethylamine and carbon dioxide under high pressure and temperature conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1H-Benzimidazole-1-carboxamide,N,N-dimethyl-(9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-1-carboxamide,N,N-dimethyl-(9CI) involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit the activity of enzymes involved in DNA replication and repair, leading to the disruption of cellular processes in pathogens and cancer cells . The compound may also interact with cellular receptors and signaling pathways, modulating various biological activities.
Comparison with Similar Compounds
1H-Benzimidazole-1-carboxamide,N,N-dimethyl-(9CI) can be compared with other similar benzimidazole derivatives, such as:
1-Phenyl-1H-benzimidazole: Known for its antifungal and antibacterial activities.
5,6-Dichloro-1H-benzimidazole hydrochloride: Used as an intermediate in the synthesis of pharmaceuticals.
1-Benzoyl-1H-benzimidazole: Studied for its potential anticancer properties.
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
N,N-dimethylbenzimidazole-1-carboxamide |
InChI |
InChI=1S/C10H11N3O/c1-12(2)10(14)13-7-11-8-5-3-4-6-9(8)13/h3-7H,1-2H3 |
InChI Key |
JMGJGTZZTCPQTR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N1C=NC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


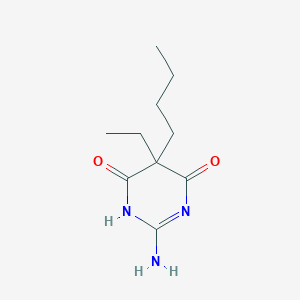
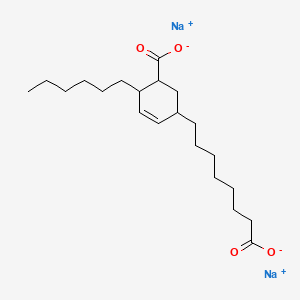
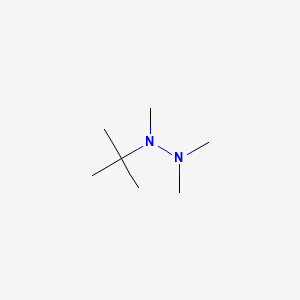
![(2Z,6E)-5-hydroxy-4-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]diazenyl]-2,6-bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hydrazinylidene]cyclohex-4-ene-1,3-dione](/img/structure/B13767965.png)
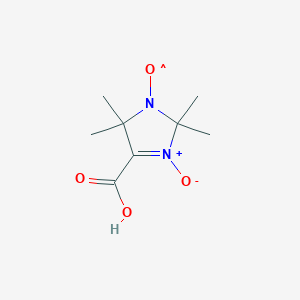
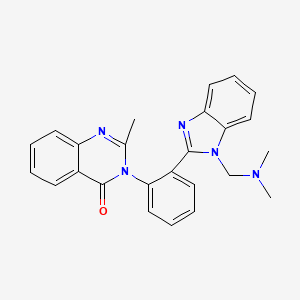
![2-Isopropoxy-4-methyl-[1,3,2]dioxaborinane](/img/structure/B13767983.png)
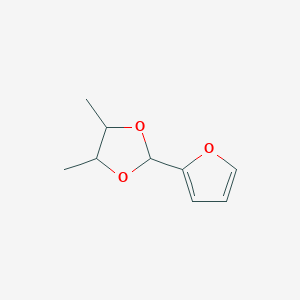
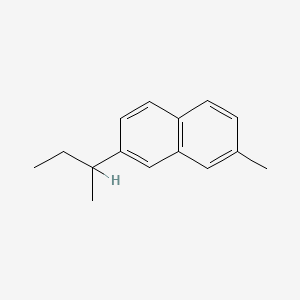
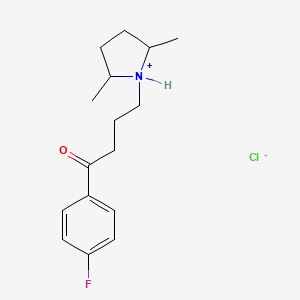
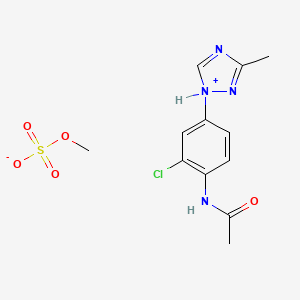
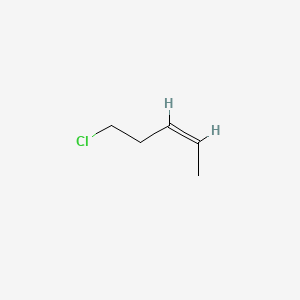
![Ethyl 2-[4-(3-chlorophenyl)piperazin-1-yl]acetate](/img/structure/B13768026.png)
![3H-Indolium, 2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride](/img/structure/B13768031.png)
